N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide
Overview
Description
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and a benzamide structure with chlorine and iodine substituents. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions with refluxing to ensure the formation of the desired product . The spectroscopic characterization, including 1H-NMR, 13C-NMR, and FT-IR, confirms the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorine and iodine substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential as a multitarget-directed ligand makes it a candidate for drug development, particularly in the treatment of neurodegenerative diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]pivalamide
- N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
Uniqueness
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide stands out due to the presence of both chlorine and iodine substituents on the benzamide ring. This unique combination of halogens enhances its reactivity and potential for forming diverse derivatives. Additionally, its strong enzyme inhibition activity makes it a valuable compound for research in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O2S/c1-9(21)10-2-5-12(6-3-10)19-16(23)20-15(22)13-8-11(18)4-7-14(13)17/h2-8H,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCVBOWCRYHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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